molecular formula C6H11ClN2O2 B14858250 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14858250
M. Wt: 178.62 g/mol
InChI Key: WBOALDSUMSMSCQ-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid with a carboxylic acid group tethered to the core of the imidazolium ring. This compound is known for its unique properties, including high thermal stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as filtration and drying to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the imidazolium ring can participate in π-π interactions. These interactions facilitate the compound’s catalytic and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its ionic liquid nature, which imparts unique properties such as high thermal stability and solubility in various solvents. These properties make it particularly suitable for applications in catalysis and material science .

Properties

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H

InChI Key

WBOALDSUMSMSCQ-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C=C1)CC(=O)O.Cl

Origin of Product

United States

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